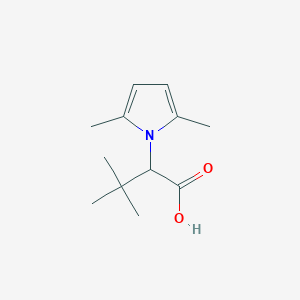

2-(2,5-Dimethylpyrrol-1-yl)-3,3-dimethylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the Paal-Knorr Pyrrole Synthesis, which is the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia . A method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by a five-membered ring containing one nitrogen atom and various substituents . The exact molecular structure of “2-(2,5-Dimethylpyrrol-1-yl)-3,3-dimethylbutanoic acid” would depend on the positions and nature of the substituents on the pyrrole ring.Chemical Reactions Analysis

Pyrrole and its derivatives undergo a variety of chemical reactions. For instance, N-substituted pyrroles can be synthesized via olefin ring-closing metathesis of diallylamines followed by in situ oxidative aromatization . Pyrrole can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Aplicaciones Científicas De Investigación

Molecular Recognition and Hydrogen Bonding

A study has explored the self-complementing molecular recognition capabilities of a compound structurally similar to 2-(2,5-Dimethylpyrrol-1-yl)-3,3-dimethylbutanoic acid, focusing on intermolecular hydrogen bonding between the amide and carboxylic acid groups. This dimerization was observed across various mediums, including crystal structures, chloroform solutions, and gas phases, emphasizing the significance of acid−amide intermolecular hydrogen bonding in molecular assemblies (Wash et al., 1997).

Stereochemistry and Configuration Assignments

Research on derivatives of 3,3-dimethylbutanoic acid, similar to the compound , has led to the determination of absolute configurations using various methods, including chemical correlation and chromatographic separations. This work highlights the importance of stereochemical configurations in synthetic chemistry and their implications for further chemical synthesis and applications (Galetto & Gaffield, 1969).

Synthetic Routes and Chemical Transformations

The compound has been involved in synthetic pathways yielding various pyrrol-based structures, demonstrating its versatility in organic synthesis. These reactions include stereoselective transformations leading to 2-(pyrrol-1-yl)alcohols and further conversion to amino alcohols, showcasing the compound's utility in synthesizing complex organic molecules (Kashima et al., 1989).

Crystallographic Studies and Molecular Geometry

Crystallographic analysis of related dimethylbutanoic acid derivatives has provided insight into their molecular geometries and the effects of substituents on structural parameters. Such studies are crucial for understanding the three-dimensional arrangements of atoms in molecules and their implications for reactivity and interaction with other molecules (Rodier et al., 1993).

Propiedades

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-3,3-dimethylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-8-6-7-9(2)13(8)10(11(14)15)12(3,4)5/h6-7,10H,1-5H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWSBOFVAFUOJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C(C(=O)O)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dimethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid | |

CAS RN |

1339230-23-7 |

Source

|

| Record name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2803840.png)

![Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate](/img/structure/B2803843.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2803849.png)

![2-((1-(3-(benzo[d][1,3]dioxol-5-yloxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2803850.png)